Bis(2-methoxyethoxy) nickel(II)
Description
Bis(2-methoxyethoxy) nickel(II) is a coordination compound with the molecular formula C₆H₁₄NiO₄, corresponding to a nickel(II) center coordinated by two bidentate 2-methoxyethoxy ligands (CH₃OCH₂CH₂O⁻). This compound is commercially available as a 5% w/v solution in 2-methoxyethanol (Thermo Scientific™) . The 2-methoxyethoxy ligand enhances solubility in organic solvents, making it valuable in organometallic synthesis, particularly in cross-coupling and polymerization reactions .
Properties
IUPAC Name |
2-methoxyethanolate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ni/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEAYFOSQJIPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047905 | |
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142600-62-2 | |
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethoxy) nickel(II) typically involves the reaction of nickel(II) salts with 2-methoxyethanol under controlled conditions. A common method includes dissolving nickel(II) chloride in 2-methoxyethanol and heating the mixture to facilitate the formation of the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Bis(2-methoxyethoxy) nickel(II) may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography might be employed to achieve this.
Types of Reactions:
Oxidation: Bis(2-methoxyethoxy) nickel(II) can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2-methoxyethoxy ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various ligands such as phosphines or amines can be introduced in the presence of a suitable solvent and under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Bis(2-methoxyethoxy) nickel(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology and Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for other nickel-based compounds.
Mechanism of Action
The mechanism by which Bis(2-methoxyethoxy) nickel(II) exerts its effects is primarily through its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The 2-methoxyethoxy ligands stabilize the nickel center and influence its reactivity. Molecular targets include organic molecules that can coordinate with the nickel center, leading to various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Nickel(II) Compounds
Structural and Functional Analogues
Nickel(II) Bromide 2-Methoxyethyl Ether Complex (NiBr₂·Diglyme)
- Chemical Formula : C₆H₁₄Br₂NiO₃ (CAS 312696-09-6) .
- Ligand Type : Tridentate 1-methoxy-2-(2-methoxyethoxy)ethane (diglyme).
- Geometry : Likely octahedral due to the tridentate ligand and bromide counterions.
- Properties : High solubility in organic solvents, thermally stable under reaction conditions.
- Applications : Used in cross-coupling reactions (e.g., Kumada, Negishi) and as a catalyst in polymerization .
- Comparison : While both complexes utilize methoxyethoxy ligands, NiBr₂·diglyme’s tridentate coordination increases stability and alters reactivity compared to the bidentate ligands in bis(2-methoxyethoxy) nickel(II).
Bis{2-[imino(phenyl)methyl]-5-methoxy-phenolato} Nickel(II)
- Chemical Formula: [Ni(C₁₄H₁₂NO₂)₂] .
- Ligand Type: Schiff base (phenolate and imine donors).
- Geometry : Square-planar, confirmed by X-ray crystallography.
- Properties: Moderate solubility in polar aprotic solvents; redox-active due to the phenolic ligand.
- Comparison: Schiff base ligands introduce nitrogen donors, enabling distinct electronic properties compared to the oxygen-rich bis(2-methoxyethoxy) nickel(II).
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
- Chemical Formula : NiCl₂·6H₂O (CAS 7791-20-0) .
- Ligand Type : Water (aqua ligands).
- Geometry : Octahedral.
- Properties : Water-soluble, hygroscopic, and thermally decomposes to NiO.
- Applications : Electroplating, precursor for nickel catalysts, and battery manufacturing .
- Comparison: Unlike bis(2-methoxyethoxy) nickel(II), NiCl₂·6H₂O is inorganic and hydrophilic, limiting its use in organic media.
Research Findings and Industrial Relevance
- Bis(2-methoxyethoxy) Nickel(II): Demonstrated efficacy in facilitating C–C bond formation in non-polar media due to its organic solubility .
- NiBr₂·diglyme: Exhibits superior catalytic activity in Negishi couplings compared to non-etherated nickel complexes .
- Schiff Base Complexes : Structural studies highlight tunable electronic properties via ligand modification, enabling tailored catalytic activity .
- NiCl₂·6H₂O : Industrial reliance on its hygroscopicity for electrolyte formulations in batteries .
Biological Activity
Bis(2-methoxyethoxy) nickel(II) is a coordination compound of nickel that has garnered attention in the field of medicinal chemistry due to its potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and interactions with biological systems.
Chemical Structure and Properties
The chemical structure of Bis(2-methoxyethoxy) nickel(II) features a nickel ion coordinated to two 2-methoxyethoxy ligands. This configuration influences its solubility and reactivity, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that nickel complexes can exhibit various biological activities, including:
- Anticancer Activity : Some nickel complexes have shown cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. For example, studies on related nickel compounds indicate that they can induce apoptosis in tumor cells through mechanisms involving caspase activation and cell cycle arrest .
- Enzyme Inhibition : Nickel complexes may interact with enzymes, affecting their activity. This interaction can lead to inhibition or modification of enzymatic pathways critical in cellular processes.
Cytotoxicity Studies
A significant study on a related nickel complex demonstrated its ability to inhibit the proliferation of U937 tumor cells by inducing a G2/M block in the cell cycle. This effect was linked to the activation of apoptotic pathways without affecting non-proliferating healthy cells .
Interaction with DNA
The interaction of Bis(2-methoxyethoxy) nickel(II) with DNA has been investigated using various spectroscopic techniques. The results indicate that while the compound does not cause DNA breaks or intercalation, it alters DNA conformation, leading to structural changes such as knot-like formations .
Antimicrobial Activity
Research has shown that Bis(2-methoxyethoxy) nickel(II) exhibits antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound requires relatively low concentrations to exert its effects, highlighting its potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Effect | Concentration |
|---|---|---|
| Anticancer | Induces apoptosis in U937 cells | Effective at low concentrations |
| Antibacterial | Inhibits growth of E. coli and S. aureus | MIC > 200 μg/ml |
| DNA Interaction | Alters conformation without breaks | Non-mutagenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
